Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-formyl-4-propylpiperidinecarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: Research involving this compound includes drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-4-propylpiperidinecarboxylate involves its interaction with specific molecular targets and pathways . It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
These compounds share similar structural features but differ in their functional groups and specific applications . This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXKEXVOPZJMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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